

UV-Vis Absorption Characteristics of Chloropyridazinones: A Technical Comparison Guide

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Compound of Interest

Compound Name:	4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one
CAS No.:	1191454-46-2
Cat. No.:	B3365007

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Executive Summary

Chloropyridazinones—specifically derivatives of pyridazin-3(2H)-one—represent a critical scaffold in agrochemistry (e.g., Chloridazon) and medicinal chemistry (e.g., anti-inflammatory and cardiovascular agents). Their UV-Vis absorption profiles are distinct, governed by the interplay between the electron-deficient pyridazine ring and the auxochromic effects of chlorine and amino substituents.

This guide provides a comparative analysis of the UV-Vis characteristics of key chloropyridazinone derivatives. It synthesizes experimental data to establish a baseline for Quality Control (QC) and structural elucidation, moving beyond simple data listing to explain the electronic causality behind the spectral shifts.

Theoretical Framework: The Chromophore

To interpret the spectra of chloropyridazinones, one must understand the electronic transitions of the parent heterocycle.

- Parent Chromophore (Pyridazin-3(2H)-one): The core structure exhibits two primary transitions:
 - Transition: High intensity, typically observed at 240–250 nm.
 - Transition: Lower intensity (forbidden), typically observed as a shoulder or weak band around 300–310 nm. This arises from the non-bonding electrons on the nitrogen and oxygen atoms.
- The "Chloro" Effect (Auxochrome):
 - Inductive (-I): The chlorine atom withdraws electron density via the sigma bond, stabilizing the HOMO, which would theoretically blue-shift the spectrum.
 - Mesomeric (+M): However, the lone pair on chlorine donates into the π -system. In the pyridazinone ring, this resonance effect often dominates or balances the inductive effect, leading to a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) compared to the unsubstituted parent.
- The "Amino" Effect (Push-Pull System):
 - When an amino group is introduced (as in Chloridazon), it creates a strong "push-pull" electronic system with the carbonyl group. This significantly lowers the HOMO-LUMO gap, causing a distinct red shift to ~280–300 nm for the primary band.

Comparative Analysis: Spectral Data

The following table summarizes the UV-Vis characteristics of the core intermediate (4,5-dichloro) versus functionalized derivatives.

Table 1: Comparative UV-Vis Absorption Data

Compound Class	Specific Compound	(nm)	Solvent	Extinction Coeff.[1] ()	Electronic Feature
Parent Scaffold	Pyridazin-3(2H)-one	~245, ~305 (sh)	Ethanol	~4,000 (245nm)	Baseline and
Dichlorinated Intermediate	4,5-Dichloro-3(2H)-pyridazinone	~260–270	Methanol	High	Cl atoms stabilize -system; colorless solid.
Amino-Chloro Herbicide	Chloridazon (Pyrazon)	290	Methanol/Water	~12,000	Strong +M from -NH2 pushes to near-visible.
Alkoxy-Amino Derivative	4-Ethoxy-2-methyl-5-morpholinyl... [1]	301	Ethanol	High	Morpholine/Ethoxy donors cause further red shift.
Conjugated Derivative	4-(2-nitrobenzyl)-6-phenyl...	~310–330	DMSO	Variable	Extended conjugation with phenyl rings enters visible region (pale yellow).

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Note: "sh" denotes a shoulder peak. Values are solvent-dependent; polar solvents (MeOH, Water) typically blue-shift

bands due to hydrogen bonding stabilization of the ground state.

Experimental Protocol: Self-Validating Analysis of Chloridazon

This protocol is designed for the quantification and identification of Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone). It includes built-in validation steps to ensure spectral integrity.

Reagents & Equipment

- Analyte: Chloridazon Reference Standard (>98% purity).
- Solvent: HPLC-grade Methanol (Cutoff < 205 nm).
- Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).
- Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology

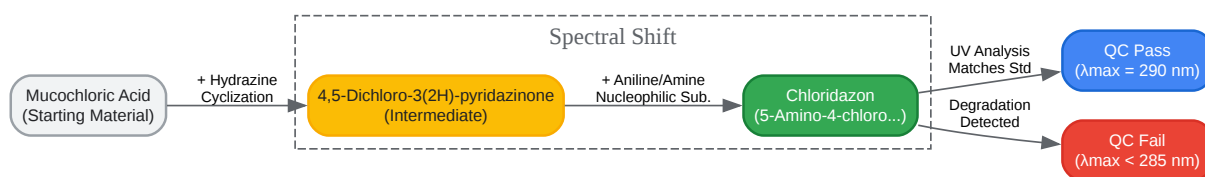
- Stock Solution Preparation (1000 µg/mL):
 - Weigh 10.0 mg of Chloridazon into a 10 mL volumetric flask.
 - Dissolve in 5 mL Methanol (sonicate for 5 mins to ensure complete dissolution).
 - Dilute to volume with Methanol.
 - Validation: Solution must be clear and colorless. Any turbidity indicates incomplete solubility or impurities.

- Working Standard (10 µg/mL):
 - Transfer 100 µL of Stock Solution into a 10 mL volumetric flask.
 - Dilute to volume with Methanol.
- Baseline Correction:
 - Fill two matched quartz cuvettes with pure Methanol.
 - Run a "Baseline/Auto-Zero" scan from 200 to 400 nm.
 - Validation: Absorbance should be flat (0.000 ± 0.002 AU).
- Sample Measurement:
 - Replace the sample cuvette with the Working Standard.
 - Scan from 200 to 400 nm.
 - Critical Checkpoint: Look for a symmetric peak centered at 290 ± 2 nm.
- Data Analysis:
 - Calculate Molar Extinction Coefficient () using Beer-Lambert Law:
.
 - Compare
shift. If
nm, suspect degradation (loss of amino group or ring cleavage).

Visualizations

Figure 1: Synthesis & Characterization Workflow

This diagram illustrates the structural evolution from the raw material (Mucochloric Acid) to the active pharmaceutical/agrochemical ingredient, highlighting where UV-Vis is used as a decision gate.

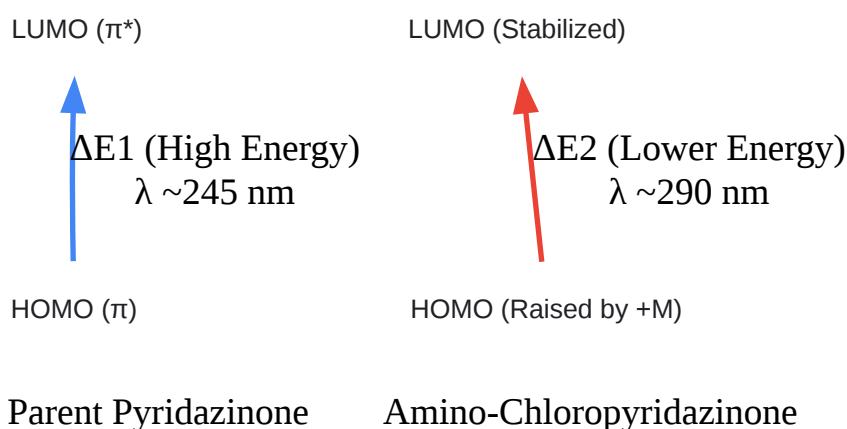


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Caption: Synthesis workflow showing the transition from the dichlorinated intermediate to the amino-substituted product, validated by the bathochromic shift to 290 nm.

Figure 2: Electronic Transition Energy Diagram

A conceptual representation of how the amino and chloro substituents alter the HOMO-LUMO gap, resulting in the observed red shift.



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Caption: Energy level diagram demonstrating the reduction in the HOMO-LUMO gap induced by the amino group (+M effect), leading to a lower energy (red-shifted) transition.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15546, Chloridazon. Retrieved from [\[Link\]](#)
- University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Chloridazon. Retrieved from [\[Link\]](#)
- Goh, J. H., Fun, H. K., et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E. Retrieved from [\[Link\]](#)

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